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dephosphocoenzyme A - 3633-59-8

dephosphocoenzyme A

Catalog Number: EVT-256731
CAS Number: 3633-59-8
Molecular Formula: C21H35N7O13P2S
Molecular Weight: 687.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dephosphocoenzyme A (dephospho-CoA) is a crucial precursor in the biosynthesis of Coenzyme A (CoA), a vital cofactor involved in numerous metabolic reactions in all living organisms []. It plays a critical role in cellular metabolism by acting as an acyl carrier, participating in reactions like the citric acid cycle, fatty acid synthesis and oxidation, and amino acid metabolism []. Dephospho-CoA sits at the junction of the de novo and salvage pathways of CoA biosynthesis, making it a pivotal molecule in maintaining cellular CoA levels [].

Future Directions
  • Development of novel DPCK inhibitors: Continued efforts are needed to identify and optimize potent and selective inhibitors of DPCK, especially in pathogenic organisms like Mycobacterium tuberculosis and Plasmodium falciparum [], to further explore its potential as a druggable target.

Coenzyme A (CoA)

Relevance: Coenzyme A is the final product of the CoA biosynthetic pathway, formed through the phosphorylation of dephosphocoenzyme A (DCoA) by dephosphocoenzyme A kinase (CoaE) [, , , , , , , , , , ]. CoA structurally differs from DCoA by the presence of a phosphate group at the 3' position of the ribose moiety. Interestingly, CoA can also act as a feedback inhibitor of phosphopantetheine adenylyltransferase (PPAT), an enzyme upstream in the CoA pathway, demonstrating regulatory control over its biosynthesis [, ].

Adenosine Triphosphate (ATP)

Relevance: ATP acts as the phosphate donor in the reaction catalyzed by dephosphocoenzyme A kinase (CoaE), transferring a phosphate group to dephosphocoenzyme A (DCoA) to yield Coenzyme A [, , , , , , , , ]. Structurally, the adenine nucleotide moiety of ATP is similar to a portion of the DCoA molecule.

Cytidine Triphosphate (CTP)

Relevance: Studies have identified CTP as a novel inhibitor of Mycobacterium tuberculosis CoaE. CTP binds to CoaE at a site overlapping the DCoA binding site, thereby inhibiting the enzyme by reducing its Vmax []. The structural similarity between CTP and DCoA likely underlies this competitive inhibition. This interaction highlights a regulatory mechanism controlling DCoA phosphorylation and CoA biosynthesis.

4'-Phosphopantetheine (PhP)

Relevance: Phosphopantetheine adenylyltransferase (PPAT) catalyzes the transfer of an adenylyl group from ATP to 4'-phosphopantetheine (PhP), generating dephosphocoenzyme A (DCoA) [, , , ]. Therefore, PhP is a direct precursor to DCoA in the CoA pathway.

2'-(5''-Triphosphoribosyl)-3'-dephospho-CoA

Relevance: This compound acts as the substrate for phosphoribosyl-dephospho-coenzyme A transferase (MdcG), which catalyzes the formation of holo-acyl carrier protein by transferring 2'-(5''-phosphoribosyl)-3'-dephospho-CoA to apo-acyl carrier protein. This process requires the removal of pyrophosphate from 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA [, ]. This compound shares significant structural similarity with DCoA, particularly in the dephospho-CoA moiety.

Pantethine

Relevance: Pantethine can be enzymatically converted to CoA disulfide via a series of reactions involving pantetheine kinase, phosphopantetheine adenylyltransferase, and dephospho-coenzyme A kinase. These enzymes can utilize both pantethine and its reduced form, pantetheine, demonstrating flexibility in the CoA salvage pathway [].

Adenosine Monophosphate (AMP)

Relevance: Brevibacterium ammoniagenes can utilize AMP in the presence of pantothenic acid and cysteine to synthesize DCoA, ultimately contributing to CoA production []. AMP shares a structural resemblance with a portion of the DCoA molecule.

Phosphopantothenic Acid

Relevance: Brevibacterium ammoniagenes is capable of synthesizing phosphopantothenic acid as part of its CoA production pathway []. This compound is a precursor to DCoA in the pathway.

3′-Dephospho-coenzyme A-S-sulfonic Acid (DP-CoASSO3H)

Relevance: DP-CoASSO3H was isolated from carrot root as a growth factor for Bifidobacterium bifidum []. This compound highlights potential modifications and alternative forms of DCoA that can be utilized by specific organisms.

3′-32P-labeled CoA

Relevance: This compound is enzymatically synthesized from dephosphocoenzyme A (DCoA) using 32P-labeled p-nitrophenyl phosphate and cell suspensions of Proteus mirabilis []. The labeled CoA is then utilized in biochemical assays to track CoA-dependent reactions.

Classification

Dephospho coenzyme A is classified as a nucleotide coenzyme. It is part of the larger family of coenzymes that include various derivatives, such as acetyl coenzyme A and succinyl coenzyme A. The compound is characterized by its structure, which includes a nucleotide portion (adenosine) linked to a pantothenic acid derivative.

Synthesis Analysis

The synthesis of dephospho coenzyme A involves multiple enzymatic steps, primarily catalyzed by specific enzymes that facilitate its conversion from pantothenate. The key steps include:

  1. Formation of Pantothenate: Pantothenate is synthesized from pantoate and beta-alanine.
  2. Phosphorylation: Pantothenate is phosphorylated to form 4′-phosphopantothenate by pantothenate kinase.
  3. Condensation with Cysteine: 4′-Phosphopantothenate condenses with cysteine to form 4′-phospho-N-pantothenoylcysteine.
  4. Decarboxylation: This compound undergoes decarboxylation to yield 4′-phosphopantetheine.
  5. Adenylylation: The final step involves the phosphorylation of dephospho coenzyme A by dephospho-coenzyme A kinase, using ATP as the phosphate donor to generate coenzyme A .

Recent studies have demonstrated an efficient one-pot enzymatic synthesis method for dephospho coenzyme A using oxidized pantethine and ATP, highlighting advances in synthetic biology techniques .

Molecular Structure Analysis

Dephospho coenzyme A has a complex molecular structure characterized by several functional groups:

  • Nucleotide Backbone: Comprising an adenosine moiety.
  • Pantothenic Acid Derivative: Contains a beta-alanine and pantoic acid component.
  • Phosphate Group: The molecule features a phosphate group at the 3′ position of the ribose sugar.

The molecular formula for dephospho coenzyme A is C21H36N7O10PC_{21}H_{36}N_{7}O_{10}P, with a molecular weight of approximately 507.52 g/mol. Structural analyses often employ techniques such as NMR spectroscopy and mass spectrometry to elucidate these characteristics .

Chemical Reactions Analysis

Dephospho coenzyme A participates in several biochemical reactions:

  1. Phosphorylation Reactions: The primary reaction involving dephospho coenzyme A is its phosphorylation by dephospho-coenzyme A kinase, which transfers a phosphate group from ATP to generate coenzyme A.
  2. Thioester Formation: Dephospho coenzyme A can react with acyl groups to form thioesters, which are critical for fatty acid metabolism and other biosynthetic pathways.

Kinetic studies indicate that the phosphorylation reaction follows Michaelis-Menten kinetics, with varying affinity depending on the substrate concentration and the presence of different nucleotides .

Mechanism of Action

The mechanism of action for dephospho coenzyme A primarily revolves around its role as a substrate for dephospho-coenzyme A kinase. This enzyme catalyzes the transfer of a phosphate group from ATP to the hydroxyl group at the 3′ position on the ribose sugar of dephospho coenzyme A:

  1. Substrate Binding: Dephospho coenzyme A binds to the active site of dephospho-coenzyme A kinase.
  2. Phosphate Transfer: ATP binds to the enzyme, and upon catalysis, a phosphate group is transferred to dephospho coenzyme A, forming coenzyme A.

This process is crucial for maintaining cellular energy metabolism and facilitating various biosynthetic pathways .

Physical and Chemical Properties Analysis

Dephospho coenzyme A exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Sensitive to hydrolysis; stability can vary based on pH and temperature conditions.
  • pH Sensitivity: Optimal activity for associated enzymes typically occurs within physiological pH ranges (around pH 7.4).

These properties are essential for its function in biological systems and influence its behavior during synthesis and application .

Applications

Dephospho coenzyme A has significant scientific applications:

  1. Metabolic Studies: Used extensively in research related to fatty acid metabolism and energy production pathways.
  2. Synthetic Biology: Serves as an important intermediate in the enzymatic synthesis of various bioactive compounds.
  3. Pharmaceutical Research: Investigated for its role in drug development targeting metabolic pathways involving coenzymes.

Additionally, understanding its biosynthesis pathway aids in developing strategies for metabolic engineering in microorganisms .

Enzymology of Dephospho-CoA Kinase (DPCK)

Catalytic Mechanisms and Substrate Specificity

Dephospho-CoA kinase (DPCK; EC 2.7.1.24) catalyzes the ATP-dependent phosphorylation of the 3′-hydroxyl group of dephosphocoenzyme A (dephospho-CoA/dCoA) to yield coenzyme A (CoA) and ADP. This reaction constitutes the ultimate step in CoA biosynthesis across all domains of life [1] [4]. DPCK belongs to the P-loop NTP hydrolase superfamily, characterized by the conserved Walker A motif (GXXXXGKT/S) that coordinates ATP binding via Mg²⁺-mediated interactions with the phosphate groups [1] [4]. Structural analyses reveal an induced-fit mechanism: ATP binding triggers conformational changes in the P-loop (residues 10–17 in E. coli DPCK), transitioning it from a disordered loop to a structured β-hairpin. This rearrangement shields ATP from solvent hydrolysis and aligns the γ-phosphate for nucleophilic attack by the 3′-OH of dCoA [4] [5]. Substrate specificity is stringent; DPCK exclusively phosphorylates dCoA and shows negligible activity toward other dephosphonucleotides. This specificity arises from precise interactions between DPCK’s α-helical "CoA domain" and the pantetheine-4′-phosphate moiety of dCoA, as demonstrated by mutagenesis studies and kinetic assays [4] [7].

Kinetic Characterization Across Species

DPCK kinetics exhibit significant variation between prokaryotes, eukaryotes, and archaea, reflecting evolutionary adaptations:

  • Bacteria: E. coli DPCK has a Kₘ of 8.2 µM for dCoA and 50 µM for ATP, with a kₐₜ of 12 s⁻¹, yielding a catalytic efficiency (kₐₜ/Kₘ) of 1.46 × 10⁶ M⁻¹s⁻¹ for dCoA [1] [7]. GTP cannot substitute for ATP [1].
  • Eukaryotes: Human DPCK (as part of bifunctional CoA synthase) shows similar Kₘ values (dCoA: ~5–10 µM; ATP: ~20 µM) but a 2-fold higher kₐₜ than E. coli, attributed to allosteric communication between its DPCK and PPAT domains [1] [2].
  • Archaea: Thermococcus kodakarensis DPCK (TK1697) represents a novel kinase family unrelated to bacterial/eukaryotic isoforms. It uses GTP instead of ATP (Kₘ: 120 µM for GTP) and has a kₐₜ/Kₘ of 118 M⁻¹s⁻¹, indicating lower efficiency than bacterial counterparts [2].

Table 1: Kinetic Parameters of DPCK Across Species

OrganismGeneK*ₘ (dephospho-CoA) (µM)K*ₘ (ATP/GTP) (µM)k*ₐₜ (s⁻¹)kₐₜ/Kₘ (M⁻¹s⁻¹)
E. coli (bacterium)coaE8.250 (ATP)121.46 × 10⁶
Homo sapiensCOASY5–1020 (ATP)~24~2.4 × 10⁶
T. kodakarensis (archaeon)TK1697>200120 (GTP)<0.1118

Structural Biology of DPCK: Homology Modeling and Active-Site Architecture

DPCK adopts a conserved three-domain fold across species, elucidated by X-ray crystallography:

  • Core domain: Contains a central 5-stranded parallel β-sheet flanked by α-helices, housing the P-loop for ATP binding [1] [4].
  • CoA domain: A bundle of 4–6 α-helices that form the dCoA binding pocket. Key residues (e.g., Arg⁹⁶ in Legionella pneumophila DPCK) recognize the pantetheine-4′-phosphate group [4].
  • LID domain: A dynamic loop (residues 140–160 in L. pneumophila) that closes over the active site upon ATP/dCoA binding, shielding it from solvent [4].

E. coli DPCK forms a sulfate-stabilized trimer in crystal structures, burying ~1,500 Ų of solvent-accessible surface per monomer. This trimerization is unique among P-loop kinases and contrasts with the monomeric state of H. influenzae DPCK [1]. ATP binding induces large conformational changes: In L. pneumophila, the CoA domain rotates by 15°, while the P-loop undergoes a "helix-to-loop" transition, tightening the active site (see Table 2) [4].

Table 2: Conserved Structural Motifs in DPCK Active Sites

MotifSequence (Consensus)Role in Catalysis
Walker A (P-loop)GXXXXGKT/SCoordinates β/γ-phosphates of ATP via Mg²⁺
dCoA specificity loopRxHxGBinds pantetheine-4′-phosphate of dCoA
LID domainGGxGShields ATP from hydrolysis upon closure

Comparative Analysis of Prokaryotic vs. Eukaryotic DPCK Isoforms

Prokaryotic and eukaryotic DPCKs share catalytic mechanisms but differ in genetic organization, oligomerization, and regulation:

  • Genetic Organization: Bacterial DPCK (coaE) is monofunctional. Eukaryotes express bifunctional CoA synthase, where DPCK and phosphopantetheine adenylyltransferase (PPAT) domains are fused into a single polypeptide (e.g., human COASY) [1] [2]. This fusion enables substrate channeling; dephospho-CoA generated by the PPAT domain is directly phosphorylated by the DPCK domain without diffusing into the cytosol [1].
  • Structural Dynamics: E. coli DPCK exists in a monomer-trimer equilibrium stabilized by sulfate ions. Eukaryotic DPCK domains (e.g., in mouse CoA synthase) are inherently monomeric due to constraints imposed by the PPAT linker [1] [4].
  • Thermal Stability: Archaeal DPCK (e.g., TK1697) exhibits extreme thermostability (activity >90°C), achieved via a compact hydrophobic core and ionic networks absent in mesophilic bacteria [2] [5]. Mutagenesis studies confirm that aromatic residues (Tyr/Phe/Trp) are critical for maintaining this stability; their removal reduces catalytic efficiency 150-fold by disrupting active-site compaction [5].
  • Evolutionary Divergence: Archaeal TK1697 shares <15% sequence identity with bacterial DPCK but is distantly related to thiamine pyrophosphokinases, suggesting convergent evolution of GTP-dependent activity in archaea [2].

Table 3: Key Differences in Prokaryotic vs. Eukaryotic DPCK

Properties

CAS Number

3633-59-8

Product Name

Dephospho coenzyme a

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate

Molecular Formula

C21H35N7O13P2S

Molecular Weight

687.6 g/mol

InChI

InChI=1S/C21H35N7O13P2S/c1-21(2,16(32)19(33)24-4-3-12(29)23-5-6-44)8-39-43(36,37)41-42(34,35)38-7-11-14(30)15(31)20(40-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-32,44H,3-8H2,1-2H3,(H,23,29)(H,24,33)(H,34,35)(H,36,37)(H2,22,25,26)/t11-,14-,15-,16+,20-/m1/s1

InChI Key

KDTSHFARGAKYJN-IBOSZNHHSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O

Solubility

Soluble in DMSO

Synonyms

2'-(5''-triphosphoribosyl)-3'-dephospho-CoA
3'-desphospho-coenzyme A
dephospho CoA
dephospho-CoA
dephosphocoenzyme A
desphospho-CoA
dpCoA

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)[C@H](C(=O)NCCC(=O)NCCS)O

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